molecular formula C17H21N3O2 B13862134 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine

4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine

Cat. No.: B13862134
M. Wt: 299.37 g/mol
InChI Key: JLOXLHLRVKGJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, linked to a pyridazine ring through an oxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine is unique due to its specific structural features, such as the oxyethyl linker and the combination of the morpholine and pyridazine rings.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

4-[2-(4-methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine

InChI

InChI=1S/C17H21N3O2/c1-14-13-16(15-5-3-2-4-6-15)18-19-17(14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3

InChI Key

JLOXLHLRVKGJHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1OCCN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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